Tiludronic Acid
Overview
Description
Mechanism of Action
Tiludronic acid, also known as Tiludronate, is a bisphosphonate used for the treatment of Paget’s disease of bone . Here is a detailed overview of its mechanism of action:
Target of Action
The primary target of this compound is osteoclasts , the cells responsible for the breakdown of bone required for bone remodeling . By inhibiting these cells, this compound prevents the resorption of bone .
Mode of Action
This compound is taken into the bone where it binds to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .
Biochemical Pathways
Non-nitrogenous bisphosphonates like this compound are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, rendering it non-functional . These non-functional molecules then competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . This results in decreased levels of osteoclasts, subsequently reducing the degree of breakdown of bone and bone turnover .
Pharmacokinetics
This compound has an oral bioavailability of 2-11% with an average of 6% . A single 400mg dose of this compound reaches a C max of 3.35±1.07mg/L, with a T max of 1.7—0.9h, and an AUC of 27.2±9.0mg*h/L . The duration of action is quite long due to the slow clearance from the bone, and the therapeutic window is wide .
Result of Action
The inhibition of osteoclasts by this compound leads to a reduction in bone resorption . This results in a decrease in the degree of breakdown of bone and bone turnover . The disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption .
Action Environment
The action of this compound is influenced by the environment within the bone. The acidification caused by bone resorption by osteoclasts is a key factor in the release of the bisphosphonate and its subsequent uptake by osteoclasts . The slow clearance from the bone also contributes to the long duration of action .
Biochemical Analysis
Biochemical Properties
Tiludronic acid plays a crucial role in biochemical reactions by inhibiting osteoclast activity. It interacts with enzymes such as protein-tyrosine-phosphatase, leading to the disruption of the cytoskeletal ring structure of osteoclasts . This interaction causes osteoclasts to detach from the bone surface, thereby inhibiting bone resorption . Additionally, this compound inhibits the osteoclastic proton pump, further reducing bone resorption .
Cellular Effects
This compound affects various cell types and cellular processes. It primarily influences osteoclasts by reducing their activity and inducing apoptosis . This reduction in osteoclast activity leads to decreased bone resorption and turnover . This compound also impacts cell signaling pathways by inhibiting the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces cellular energy levels, leading to osteoclast apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with osteoclasts. This compound is metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional . These non-functional molecules competitively inhibit ATP in the cell, reducing cell energy and leading to apoptosis . Additionally, this compound inhibits the osteoclastic proton pump and disrupts the cytoskeletal ring structure, further inhibiting bone resorption .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a long duration of action due to its slow clearance from the bone . This slow clearance results in a prolonged therapeutic window . Patients should be counseled regarding the risk of upper gastrointestinal mucosal irritation and gastric and duodenal ulcers . Long-term studies have shown that this compound remains effective in reducing bone resorption over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In horses, a dose of 0.1 mg/kg per day for 10 days has been shown to be effective in treating navicular disease . Higher doses, such as 1 mg/kg, produce immediate inhibitory effects on bone resorption . At high doses, this compound can cause adverse effects such as colic, tachycardia, and electrolyte disturbances . In rats, doses ranging from 0.5 to 50 mg/kg have shown dose-dependent inhibitory activity on bone resorption .
Metabolic Pathways
This compound is involved in several metabolic pathways. It blocks some of the osteoclast metabolic pathways, including the production of non-hydrolysable, cytotoxic ATP-analogue metabolites . This inhibition reduces osteoclast activity and bone resorption . Additionally, this compound inhibits the organization of the cytoskeleton required for osteoclast activation and the osteoclastic proton pumps .
Transport and Distribution
This compound is widely distributed within cells and tissues. It is approximately 90% protein-bound in serum, mostly to albumin . The compound is rapidly cleared from the blood and stored in the bone, where it preferentially binds to active remodeling sites by attaching to hydroxyapatite crystals . The distribution of this compound in the bone is not uniform, with greater binding in cancellous bone than in cortical bone .
Subcellular Localization
This compound localizes primarily to bone tissue, where it exerts its inhibitory effects on osteoclasts . The compound binds to hydroxyapatite crystals in the bone, targeting active remodeling sites . This localization is crucial for its function in inhibiting bone resorption and reducing osteoclast activity .
Preparation Methods
Tiludronic acid can be synthesized through various synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, which is then reacted with phosphorus trichloride and phosphorous acid to yield this compound . The reaction conditions typically involve heating and the use of solvents such as toluene or xylene . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Tiludronic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can be performed under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tiludronic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Tiludronic acid belongs to the same family of non-nitrogenous bisphosphonates as etidronic acid and clodronic acid . Compared to these compounds, this compound has a higher relative potency . For example, etidronic acid has a relative potency of 1, while this compound has a relative potency of 10 . Other similar compounds include pamidronic acid, alendronic acid, ibandronic acid, risedronic acid, and zoledronic acid . Each of these compounds has varying degrees of potency and specific applications in the treatment of bone diseases .
Properties
IUPAC Name |
[(4-chlorophenyl)sulfanyl-phosphonomethyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO6P2S/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14/h1-4,7H,(H2,9,10,11)(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJVAGXPKPDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(P(=O)(O)O)P(=O)(O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO6P2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
149845-07-8 (disodium) | |
Record name | Tiludronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10237966 | |
Record name | Tiludronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.97e+00 g/L | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Tiludronate inhibits protein-tyrosine-phosphatase, which increases tyrosine phosphorylation, and disrupts podosome formation. Tiludronic acid also inhibits V-ATPases in the osteoclast, though the exact subunits are unknown, preventing F-actin from forming podosomes. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. | |
Record name | Tiludronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89987-06-4 | |
Record name | Tiludronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89987-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiludronic acid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089987064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiludronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiludronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphonic acid, P,P'-[[(4-chlorophenyl)thio]methylene]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TILUDRONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PNS59HP4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tiludronate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015265 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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